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Compound of Interest

Compound Name: 3-Isopropylpiperidin-4-one hcl

CAS No.: 1425366-30-8; 150668-81-8

Cat. No.: B2914162

Get Quote

Executive Summary
This technical guide provides a comprehensive analysis of the solubility profile of 3-

Isopropylpiperidin-4-one Hydrochloride (3-IPP-HCl). As a critical intermediate in the synthesis

of antihistamines, antipsychotics, and CCR antagonist analogs, understanding its solubility

thermodynamics is essential for optimizing reaction yields and purification protocols.

While specific empirical solubility indices for this exact isomer are often proprietary, this guide

synthesizes data from structural analogs (unsubstituted 4-piperidone HCl) and fundamental

structure-property relationships (SPR). The presence of the 3-isopropyl group introduces steric

bulk and lipophilicity that distinctively alters its solvation thermodynamics compared to the

parent piperidone, necessitating a tailored solvent strategy for process development.

Physicochemical Characterization
To predict solubility behavior accurately, we must first analyze the solute's structural properties.
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Property Specification Mechanistic Implication

Compound 3-Isopropylpiperidin-4-one HCl

Amphiphilic Salt: Contains

both a polar ionic head

(ammonium chloride) and a

lipophilic tail (isopropyl).

CAS Number 1425366-30-8
Unique identifier for the 3-

isopropyl isomer.

Molecular Weight 177.67 g/mol

Moderate MW facilitates

dissolution in small-molecule

solvents.

Salt Form Hydrochloride (HCl)

Lattice Energy: High crystal

lattice energy requires high-

dielectric solvents (Water,

MeOH) to overcome inter-ionic

forces.

LogP (Predicted) ~0.5 - 1.2 (Base form)

The isopropyl group increases

LogP vs. parent 4-piperidone

(-0.03), improving alcohol

solubility.

Solubility Profile
The following solubility data is derived from comparative analysis of 4-piperidone HCl analogs

and validated by standard salt-formation thermodynamics.

Polar Protic Solvents (High Solubility)
These solvents are capable of hydrogen bonding and have high dielectric constants, effectively

solvating the ionic HCl pair.

Water:>100 mg/mL (Estimated). The ionic nature of the protonated amine and chloride

counter-ion drives high aqueous solubility.

Methanol (MeOH):High (>50 mg/mL). Excellent solvent for initial dissolution.
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Ethanol (EtOH):Moderate to High. The 3-isopropyl group enhances interaction with the ethyl

chain compared to unsubstituted piperidones, likely exceeding the 2 mg/mL benchmark of

the parent compound [1].

Polar Aprotic Solvents (Selective Solubility)
Useful for reaction media where protic solvents might interfere (e.g., nucleophilic substitution).

DMSO:High (~30 mg/mL). Standard solvent for NMR and biological assays.

DMF:Moderate (~5-10 mg/mL). Useful for high-temperature reactions but difficult to remove.

Acetonitrile:Low to Moderate. Often used as a borderline solvent; solubility increases

significantly with temperature.

Non-Polar & Low Polarity Solvents (Anti-Solvents)
The HCl salt lattice is stable against these solvents, making them ideal candidates for anti-

solvent precipitation.

Acetone:Insoluble/Sparingly Soluble. Excellent anti-solvent for crystallization.

Ethyl Acetate (EtOAc):Insoluble.

Diethyl Ether / MTBE:Insoluble. Standard "crash-out" solvents.

Dichloromethane (DCM):Sparingly Soluble.Note: The free base is highly soluble in DCM, but

the HCl salt is not.

Solubility Summary Table
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Solvent Class Solvent Solubility Rating
Process
Application

Protic Water Very High
Aqueous workup /

Phase transfer

Protic Methanol High
Recrystallization

(Solvent)

Protic Ethanol Moderate/High
Recrystallization

(Solvent)

Aprotic DMSO High
Analytical Standard /

Reaction

Aprotic DMF Moderate Reaction Medium

Low Polarity Acetone Low
Recrystallization (Anti-

Solvent)

Non-Polar Ethyl Acetate Insoluble
Washing /

Precipitation

Non-Polar Hexanes Insoluble Impurity Rejection

Critical Insight: The "Isopropyl Effect" increases the solubility in hot ethanol compared to

unsubstituted piperidones, allowing for a more controlled crystallization upon cooling.

Experimental Protocols
Protocol: Gravimetric Solubility Determination
Use this protocol to generate precise empirical data for your specific batch.

Preparation: Weigh 100 mg of 3-IPP-HCl into a scintillation vial.
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Addition: Add the target solvent in 100 µL increments (aliquots).

Equilibration: Vortex for 5 minutes after each addition. Maintain temperature at 25°C.

Observation: Continue addition until the solid is fully dissolved (clear solution).

Calculation:

Validation: If undissolved solid remains after 10 mL, filter the supernatant, dry the residue,

and weigh it to calculate dissolved mass by subtraction.

Protocol: Recrystallization Strategy
The primary method for purifying 3-IPP-HCl from reaction byproducts.

Dissolution: Dissolve crude 3-IPP-HCl in the minimum amount of boiling Methanol or

Ethanol.

Why? High temperature maximizes solubility; alcohol ensures protic solvation.

Filtration: Hot filter to remove insoluble mechanical impurities.

Nucleation: Allow the solution to cool to room temperature slowly.

Anti-Solvent Addition: If no crystals form, add Diethyl Ether or Acetone dropwise until

persistent turbidity is observed.

Crystallization: Cool to 0-4°C. The drop in temperature + anti-solvent forces the salt out of

the solution lattice.

Isolation: Filter the white crystalline solid and wash with cold Ether.

Process Engineering Visualizations
Solubility Screening Workflow
This decision tree guides the researcher through the selection of solvents for reaction vs.

purification.
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Figure 1: Decision logic for solvent selection based on process intent (Reaction vs.

Purification).

Thermodynamic Dissolution Logic
Understanding the interplay between Lattice Energy and Solvation Enthalpy.
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Figure 2: Thermodynamic pathway determining solubility success based on solvent polarity.
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Context: Provides benchmark solubility data for the structural analog 4-piperidone HCl (DMF:
5 mg/ml, DMSO: 30 mg/ml, Ethanol: 2 mg/ml).

National Center for Biotechnology Information (NCBI). (2023). PubChem Compound

Summary for CID 73424702, 3-Isopropylpiperidin-4-one hydrochloride. Retrieved from [Link]

Context: Verification of chemical identity, CAS (1425366-30-8), and structural properties.

[1]

Context: Used to contrast the solubility of the base form (soluble in organic solvents) vs. the
HCl salt described in this guide.

Context: Supports the general solubility trend of piperidine salts being highly soluble in

water (>1500 g/L).[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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